molecular formula C6H7BF3KS B572519 Potassium 2,5-dimethylthiophene-3-trifluoroborate CAS No. 1294455-24-5

Potassium 2,5-dimethylthiophene-3-trifluoroborate

Cat. No.: B572519
CAS No.: 1294455-24-5
M. Wt: 218.086
InChI Key: QYDFOHWZTTWDDE-UHFFFAOYSA-N
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Description

Potassium 2,5-dimethylthiophene-3-trifluoroborate (CAS 1294455-24-5) is a organotrifluoroborate salt with the molecular formula C6H7BF3KS and a molecular weight of 218.09 g/mol . As a stable, crystalline solid, this reagent is a valuable building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its stability and handling advantages make it a preferred alternative to boronic acids for introducing the 2,5-dimethylthiophene-3-yl moiety into more complex molecules. The 2,5-dimethylthiophene scaffold is a significant heterocyclic structure in medicinal and materials chemistry research. While the related compound, 2,5-Dimethylthiophene-3-boronic acid, has been identified for use as a KRAS G12C inhibitor in research areas including pancreatic cancer, colorectal cancer, and lung cancer , this highlights the therapeutic potential of this chemical class. Researchers can utilize this trifluoroborate salt to efficiently create novel compounds for developing pharmaceuticals, agrochemicals, and organic materials. The product requires cold-chain transportation to ensure stability and is strictly For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

potassium;(2,5-dimethylthiophen-3-yl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BF3S.K/c1-4-3-6(5(2)11-4)7(8,9)10;/h3H,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDFOHWZTTWDDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(SC(=C1)C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BF3KS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670593
Record name Potassium (2,5-dimethylthiophen-3-yl)(trifluoro)borate(1-)
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Molecular Weight

218.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1294455-24-5
Record name Potassium (2,5-dimethylthiophen-3-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1294455-24-5
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Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2,5-dimethylthiophene-3-trifluoroborate can be synthesized through a palladium-catalyzed carbonylative Suzuki coupling reaction with benzyl halides in aqueous media . The reaction typically involves the use of palladium catalysts and specific reaction conditions to ensure the successful formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Potassium 2,5-dimethylthiophene-3-trifluoroborate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound are typically diarylethanones and other carbon-carbon bonded compounds .

Scientific Research Applications

Organic Synthesis

1.1 Cross-Coupling Reactions

Potassium 2,5-dimethylthiophene-3-trifluoroborate is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura reaction. These reactions enable the formation of carbon-carbon bonds between aryl or alkenyl electrophiles and alkyl or aryl trifluoroborates. The compound's stability and ease of handling make it an excellent candidate for these transformations.

  • Mechanism : The reaction typically involves the use of palladium catalysts (e.g., PdCl₂(dppf)) and bases (e.g., cesium carbonate) in a solvent system like THF/H₂O or toluene/H₂O. The trifluoroborate acts as a nucleophile, facilitating the transfer of alkyl groups to electrophiles.
  • Case Study : A study demonstrated the successful cross-coupling of this compound with various aryl bromides, yielding high product yields under optimized conditions .

Medicinal Chemistry

2.1 Pharmacological Properties

Recent investigations into the pharmacological properties of this compound have revealed its potential as an analgesic agent. In vivo studies conducted on mice showed that the compound significantly reduced pain induced by acetic acid, suggesting its utility in pain management therapies.

  • Mechanism of Action : The analgesic effect appears to involve α₂-adrenergic and serotonergic pathways, indicating a multifaceted mechanism that could be beneficial for developing new pain relief medications .
  • Toxicological Studies : Toxicological assessments indicated that doses up to 100 mg/kg did not produce significant adverse effects on liver or kidney function in treated mice, highlighting its safety profile for further pharmacological exploration .

Material Science

3.1 Doping in Organic Electronics

This compound has been explored as a doping agent in organic electronic materials, particularly for enhancing hole injection and transport layers in organic light-emitting diodes (OLEDs).

  • Application Methodology : The compound can be combined with ionic dopants to create improved hole transport layers that enhance device performance by increasing charge carrier mobility and overall efficiency .

Summary of Applications

Application AreaSpecific Use CaseKey Findings
Organic SynthesisCross-coupling reactions (Suzuki-Miyaura)High yields with optimized conditions
Medicinal ChemistryAnalgesic propertiesSignificant pain reduction; safe up to 100 mg/kg
Material ScienceDoping agent in organic electronicsImproved performance in OLEDs

Mechanism of Action

The mechanism of action of Potassium 2,5-dimethylthiophene-3-trifluoroborate primarily involves its role as a reactant in Suzuki-Miyaura coupling reactions. In these reactions, the compound undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst, facilitating the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares Potassium 2,5-dimethylthiophene-3-trifluoroborate with three analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Features
This compound 1294455-24-5 C₆H₇BF₃KS 218.09 95–97% Methyl-substituted thiophene; high stability
Potassium thiophene-3-trifluoroborate 192863-37-9 C₄H₃BF₃KS 190.03 97% Unsubstituted thiophene; antinociceptive
Potassium (2,3-difluorobenzyl)trifluoroborate N/A C₇H₅BF₅K 234.02 95% Difluorobenzyl group; material science uses
Potassium 2,3-dimethylphenyltrifluoroborate 1412414-17-5 C₈H₉BF₃K 212.06 95% Aromatic phenyl core; agrochemical synthesis

Key Observations:

  • Electronic Effects : Electron-withdrawing trifluoroborate groups enhance electrophilicity, facilitating cross-coupling reactions. Difluorobenzyl derivatives (e.g., Potassium (2,3-difluorobenzyl)trifluoroborate) may exhibit distinct electronic profiles due to fluorine substituents .
Cross-Coupling Reactions
  • This compound: Effective in synthesizing thiophene-containing polymers and heterocycles for optoelectronics. Methyl groups improve solubility in nonpolar solvents .
  • Potassium (2,3-Difluorobenzyl)Trifluoroborate : Used in fluorinated drug candidates and agrochemicals due to its resistance to metabolic degradation .

Biological Activity

Potassium 2,5-dimethylthiophene-3-trifluoroborate (RBF3K) is a compound that has gained attention for its potential pharmacological and toxicological properties. This article explores the biological activity of RBF3K, focusing on its antinociceptive effects, toxicological profile, and potential applications in cancer treatment.

Chemical Structure and Properties

RBF3K is an organotrifluoroborate compound characterized by the presence of a thiophene ring. The thiophene structure contributes to its unique reactivity and biological properties. The trifluoroborate group enhances its solubility and stability in biological systems, making it a subject of interest in medicinal chemistry.

Antinociceptive Activity

A significant study evaluated the antinociceptive properties of RBF3K using murine models. Mice were administered varying doses of RBF3K (25, 50, and 100 mg/kg) orally, followed by assessment of pain response induced by acetic acid. The results indicated that RBF3K significantly reduced peritoneovisceral pain at doses starting from 5 mg/kg, suggesting its effectiveness as an analgesic agent. This effect was attributed to interactions with α2-adrenergic and serotonergic receptors, while no involvement of opioidergic receptors was noted .

Table 1: Antinociceptive Effects of RBF3K

Dose (mg/kg)Pain Reduction (%)
5Significant
10Significant
25Significant
50Significant
100Significant

Toxicological Profile

The toxicological investigation involved assessing the acute effects of RBF3K on liver and kidney functions in mice. Parameters measured included plasma levels of aspartate aminotransferase (AST), alanine aminotransferase (ALT), urea, and creatinine. The study found no significant differences between treated and control groups regarding these parameters, indicating that RBF3K does not exhibit acute toxicity at the tested doses .

Table 2: Toxicological Parameters in Mice

ParameterControl GroupRBF3K Group (100 mg/kg)
AST (U/L)4544
ALT (U/L)3635
Urea (mg/dL)2019
Creatinine (mg/dL)0.80.7

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds related to the thiophene structure. Specifically, derivatives of 2,5-dimethylthiophene have shown promising results as selective topoisomerase II inhibitors. These compounds exerted significant cytotoxic effects on various cancer cell lines including breast, colon, lung, and prostate cancers at low micromolar concentrations .

The anticancer activity is primarily attributed to the inhibition of topoisomerase II, an essential enzyme for DNA replication and repair. The interaction with this target disrupts cancer cell proliferation and induces apoptosis. Molecular docking studies have supported these findings by demonstrating favorable binding interactions between these compounds and the active site of topoisomerase II .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Potassium 2,5-dimethylthiophene-3-trifluoroborate, and what challenges exist in scaling up these reactions?

  • Methodological Answer : The compound can be synthesized via SN2 displacement reactions using potassium bromomethyltrifluoroborate as a precursor. Scaling challenges include ensuring stoichiometric control (3 equivalents of alkoxides required) and purification difficulties due to low solubility of intermediates in organic solvents. Continuous Soxhlet extraction is recommended to isolate products in high purity and yield .

Q. How does the solubility profile of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The compound’s low solubility in water (4.4 g/L at 20°C) and polar solvents necessitates the use of polar aprotic solvents (e.g., THF or acetonitrile) or phase-transfer catalysts to enhance reactivity. Solubility limitations may reduce reaction efficiency, requiring optimized solvent mixtures or elevated temperatures .

Q. What safety protocols are critical for handling trifluoroborate salts in laboratory settings?

  • Methodological Answer : Use gloves, eye protection, and moisture-controlled environments to prevent hydrolysis. Avoid contact with oxidizers and store at 0–6°C for stability. Refer to REACH regulations and SDS guidelines for disposal and emergency measures .

Advanced Research Questions

Q. What analytical techniques are critical for characterizing the purity and structure of this compound, and how can data discrepancies be resolved?

  • Methodological Answer :

  • Techniques :
  • NMR Spectroscopy : To confirm boron coordination and substituent positions.
  • X-ray Crystallography : For resolving crystal structure ambiguities (see Supplementary Information in for methodology).
  • Elemental Analysis : To verify stoichiometry and detect inorganic impurities.
  • Data Reconciliation : Cross-validate results with multiple methods (e.g., HPLC for purity vs. NMR integration) and compare with published crystallographic data for related trifluoroborates .

Q. What in vivo toxicological profiles have been established for related trifluoroborate salts, and how can these inform safety protocols in preclinical studies?

  • Methodological Answer : Acute toxicity studies on potassium thiophene-3-trifluoroborate (100 mg/kg, oral) in mice showed no significant hepatic or renal lipid peroxidation, normal aminotransferase activity, and no motor impairment. Researchers should conduct dose-escalation studies (1–100 mg/kg) and monitor biomarkers (creatinine, catalase activity) to establish safe thresholds .

Q. How do reaction conditions (solvent, temperature, catalyst) affect the efficiency of cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Optimized Conditions :
ParameterOptimal Value
SolventTHF or DMF
Temperature60–80°C
CatalystPd(OAc)₂ with SPhos ligand
BaseCs₂CO₃
  • Key Considerations : Elevated temperatures improve solubility, while bulky ligands prevent β-hydride elimination. Monitor reaction progress via TLC and use Soxhlet extraction for product isolation .

Q. What mechanistic insights explain the role of α₂-adrenergic and serotonergic receptors in the antinociceptive effects of trifluoroborate derivatives?

  • Methodological Answer : In vivo studies suggest that trifluoroborates modulate pain pathways via non-opioid receptors. Use receptor antagonists (e.g., yohimbine for α₂-adrenergic) in acetic acid-induced writhing assays to dissect pathways. Electrochemical or fluorescence-based binding assays can quantify receptor affinity .

Data Contradictions and Resolutions

  • Contradiction : reports no toxicity at 100 mg/kg, while classifies similar salts as "Corrosive/Moisture Sensitive."
    • Resolution : Toxicity may vary with substituents. Always conduct compound-specific acute toxicity assays and adhere to SDS precautions for handling .

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